Propanenitrile, 3-(ethenyloxy)-
Description
Propanenitrile, 3-(ethenyloxy)- (CAS 2141-62-0), also known as 3-ethoxypropionitrile, is a nitrile derivative with the molecular formula C₅H₇NO (C₅H₉NO for its homopolymer, CAS 37452-25-8). It is characterized by an ethoxy group (-OCH₂CH₃) attached to the third carbon of a propanenitrile backbone. This compound is primarily used as a polymer additive and laboratory chemical . Its homopolymer exhibits stability under recommended storage conditions and poses moderate health hazards, including skin/eye irritation and acute oral toxicity (Category 4, H302) .
Properties
CAS No. |
15678-32-7 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-ethenoxypropanenitrile |
InChI |
InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h2H,1,3,5H2 |
InChI Key |
YKNZKOHIKKTXPC-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC#N |
Related CAS |
37452-25-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural analogs of 3-(ethenyloxy)propanenitrile, emphasizing substituent variations:
| Compound Name (CAS No.) | Molecular Formula | Substituents/Functional Groups | Key Structural Differences |
|---|---|---|---|
| 3-(ethenyloxy)propanenitrile (2141-62-0) | C₅H₇NO | Ethoxy (-OCH₂CH₃), nitrile (-CN) | Reference compound |
| 3-Methoxypropanenitrile (N/A) | C₄H₇NO | Methoxy (-OCH₃) | Shorter alkoxy chain |
| 3-(Phenylmethoxy)propanenitrile (6328-48-9) | C₁₀H₁₀NO | Benzyloxy (-OCH₂C₆H₅) | Aromatic substituent |
| 3-(Hexylamino)propanenitrile (N/A) | C₉H₁₈N₂ | Hexylamino (-NHCH₂CH₂CH₂CH₂CH₂CH₃) | Amino group vs. ethoxy group |
| 3,3,3-Trifluoro-2-(2-propenyloxy)-2-(trifluoromethyl)propanenitrile (54884-92-3) | C₈H₅F₆NO | Trifluoromethyl (-CF₃), allyloxy (-OCH₂CHCH₂) | Fluorinated substituents, branched structure |
| 3-Ethoxy-2-(2-pyridinyl)propenonitrile (N/A) | C₁₀H₁₀N₂O | Pyridinyl ring, propenonitrile backbone | Heterocyclic aromatic system |
Physical and Chemical Properties
Limited data are available for 3-(ethenyloxy)propanenitrile, but its fluorinated analog (CAS 54884-92-3) has a predicted boiling point of 162.7°C and density of 1.357 g/cm³, higher than non-fluorinated derivatives due to increased molecular weight and fluorine's electronegativity . In contrast, amino-substituted derivatives like 3-(Hexylamino)propanenitrile are typically yellow-to-orange oils with lower polarity, as evidenced by IR and NMR spectra .
Key Research Findings
- Thermal Stability: Fluorinated nitriles exhibit higher thermal stability than non-fluorinated analogs, making them suitable for high-temperature applications .
- Reactivity: Amino-substituted derivatives show nucleophilic reactivity at the amino group, enabling further functionalization .
- Polymer Compatibility: The homopolymer of 3-(ethenyloxy)propanenitrile is non-reactive under standard conditions but decomposes to release CO, NOₓ, and HBr gases upon combustion .
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